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molecular formula C13H16N2O3 B8402701 1-((3-Benzylureido)methyl)cyclopropanecarboxylic acid

1-((3-Benzylureido)methyl)cyclopropanecarboxylic acid

Cat. No. B8402701
M. Wt: 248.28 g/mol
InChI Key: ZTUAVSWUBXBRNR-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

To the solution of ethyl 1-((3-benzylureido)methyl)cyclopropanecarboxylate (Compound V-3)(1.6 g, 5.8 mmol) in tetrahydrofuran/methanol/water (2:3:1, 20 ml), lithium hydroxide monohydrate (487 mg, 11.6 mmol) was added and the mixture was stirred at room temperature for 3 hr. The reaction mixture was diluted with water (25 ml) and washed with ether (25 ml). The aqueous layer was acidified with 10%-citric acid (15 ml) and extracted with chloroform (30 ml). The organic layer was washed with brine (25 ml) and dried over magnesium sulfate and then filtered. The filtrate was concentrated in vacuo to obtain the title compound (1.08 g, 77%).
Name
ethyl 1-((3-benzylureido)methyl)cyclopropanecarboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
487 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]1([C:15]([O:17]CC)=[O:16])[CH2:14][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>O1CCCC1.CO.O.O>[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
ethyl 1-((3-benzylureido)methyl)cyclopropanecarboxylate
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(NCC1(CC1)C(=O)OCC)=O
Name
lithium hydroxide monohydrate
Quantity
487 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1.CO.O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (30 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NCC1(CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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